molecular formula C29H24O10 B13811170 Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester CAS No. 64508-91-4

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester

Cat. No.: B13811170
CAS No.: 64508-91-4
M. Wt: 532.5 g/mol
InChI Key: FEYFEJZUUDYBEL-UHFFFAOYSA-N
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Description

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester is a heterocyclic organic compound. It is known for its unique structure, which includes a heptanedioic acid backbone esterified with two 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Preparation Methods

The synthesis of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester typically involves esterification reactions. The heptanedioic acid is reacted with 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-ol in the presence of a suitable catalyst and under controlled conditions to form the ester. Industrial production methods may involve optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester can be compared with similar compounds such as:

    3-Oxopentanedioic acid: Similar in structure but with different functional groups.

    Octanoic acid, 7-oxo-, methyl ester: Another ester with a different carbon chain length and functional groups.

Properties

CAS No.

64508-91-4

Molecular Formula

C29H24O10

Molecular Weight

532.5 g/mol

IUPAC Name

bis(7-oxo-2,3-dihydrofuro[3,2-g]chromen-9-yl) heptanedioate

InChI

InChI=1S/C29H24O10/c30-20(38-28-24-18(10-12-34-24)14-16-6-8-22(32)36-26(16)28)4-2-1-3-5-21(31)39-29-25-19(11-13-35-25)15-17-7-9-23(33)37-27(17)29/h6-9,14-15H,1-5,10-13H2

InChI Key

FEYFEJZUUDYBEL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2OC(=O)CCCCCC(=O)OC4=C5C(=CC6=C4OCC6)C=CC(=O)O5

Origin of Product

United States

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